3,6-Diphenyl-1,2-dithiin
CAS No.: 16212-85-4
Cat. No.: VC21018058
Molecular Formula: C16H12S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16212-85-4 |
---|---|
Molecular Formula | C16H12S2 |
Molecular Weight | 268.4 g/mol |
IUPAC Name | 3,6-diphenyldithiine |
Standard InChI | InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
Standard InChI Key | TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Identity
3,6-Diphenyl-1,2-dithiin consists of a six-membered heterocyclic ring containing two adjacent sulfur atoms (1,2-dithiin) with phenyl groups attached at positions 3 and 6. The compound demonstrates a twisted geometry in its neutral state, which undergoes significant conformational changes upon oxidation .
Basic Identification Parameters
Parameter | Value |
---|---|
Molecular Formula | C₁₆H₁₂S₂ |
Molecular Weight | 268.40 g/mol |
CAS Registry Number | 16212-85-4 |
IUPAC Name | 3,6-diphenyldithiine |
SMILES Notation | C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
InChI | InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
InChIKey | TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for 3,6-Diphenyl-1,2-dithiin
Physical Properties
3,6-Diphenyl-1,2-dithiin exhibits distinctive physical properties, including its deep red coloration and specific thermodynamic characteristics. Comprehensive physical data has been compiled through various experimental studies and calculations .
Thermodynamic Properties
Property | Value | Unit | Method/Source |
---|---|---|---|
Heat of Formation (gas) | 422.40 ± 3.60 | kJ/mol | NIST Webbook |
Heat of Combustion (solid) | -9455.00 | kJ/mol | NIST Webbook |
Heat of Sublimation | 183.10 ± 2.50 | kJ/mol | NIST Webbook |
Gibbs Free Energy of Formation | 461.20 | kJ/mol | Joback Method |
Heat of Fusion | 25.02 | kJ/mol | Joback Method |
Heat of Vaporization | 70.03 | kJ/mol | Joback Method |
Table 2: Thermodynamic properties of 3,6-Diphenyl-1,2-dithiin
Critical Properties and Phase Transition Data
Property | Value | Unit | Method |
---|---|---|---|
Boiling Point (Tb) | 747.00 | K | Joback Method |
Critical Temperature (Tc) | 1048.55 | K | Joback Method |
Flash Point (Tf) | 528.00 | K | Joback Method |
Critical Pressure (Pc) | 3005.73 | kPa | Joback Method |
Critical Volume (Vc) | 0.714 | m³/kmol | Joback Method |
Table 3: Critical properties and phase transition data for 3,6-Diphenyl-1,2-dithiin
Synthesis Methods
The synthesis of 3,6-Diphenyl-1,2-dithiin has evolved significantly since its first preparation in the 1960s by Schroth and colleagues in Germany. The most effective synthetic methods involve the transformation of acetylenic precursors through addition reactions followed by cyclization .
Historical Synthesis
The first reported synthesis of 3,6-Diphenyl-1,2-dithiin, developed by Schroth et al., involves a multistep process starting from 1,4-diphenyl-1,3-butadiyne :
Modern Synthetic Approaches
The nucleophilic addition of thiols to butadiyne derivatives remains the foundational approach for 1,2-dithiin synthesis. Various thiols can be employed for the initial addition step, with subsequent functional group transformations leading to the desired product .
Chemical Reactivity
The reactivity of 3,6-Diphenyl-1,2-dithiin is dominated by its redox behavior and structural transformations under various conditions.
Oxidation Behavior
One of the most notable aspects of 3,6-Diphenyl-1,2-dithiin is its one-electron oxidation behavior. When subjected to oxidation, the compound yields a corresponding radical cation that demonstrates remarkable stability at low temperatures :
-
The radical cation can be distinguished by a characteristic triplet EPR (Electron Paramagnetic Resonance) signal, confirming its unpaired electron nature .
-
Cyclic voltammetric studies reveal distinct redox patterns that provide insights into the electron transfer kinetics and thermodynamics .
-
UV-vis spectroelectrochemical investigations show significant spectral changes upon oxidation, which have been correlated with theoretical calculations .
Structural Transformations
DFT (Density Functional Theory) studies reveal that the molecular structure of 3,6-Diphenyl-1,2-dithiin undergoes significant conformational changes during oxidation:
-
The neutral 3,6-Diphenyl-1,2-dithiin exhibits a twisted geometry around the 1,2-dithiin heterocycle.
-
Upon one-electron oxidation, the radical cation adopts a moderately twisted structure .
-
Theoretical calculations predict a flattened structure for the 1,2-dithiin radical cation, indicating a significant structural reorganization upon oxidation .
These structural changes are crucial for understanding the compound's electronic transitions and spectroscopic properties.
Spectroscopic Studies
Extensive spectroscopic investigations have been conducted to elucidate the properties of 3,6-Diphenyl-1,2-dithiin and its oxidation products.
EPR Spectroscopy
EPR spectroscopy has been instrumental in characterizing the radical cation formed upon one-electron oxidation of 3,6-Diphenyl-1,2-dithiin:
-
The radical cation exhibits a characteristic triplet EPR signal at low temperatures.
-
EPR measurements confirm the stability of the radical cation under controlled conditions .
-
The spectral features provide valuable information about the spin distribution and magnetic properties of the oxidized species.
UV-vis Spectroelectrochemistry
UV-vis spectroelectrochemical studies have provided detailed insights into the electronic transitions occurring during the oxidation of 3,6-Diphenyl-1,2-dithiin:
-
The neutral compound and its radical cation exhibit distinctly different absorption patterns.
-
Time-dependent DFT calculations reproduce the observed UV-vis spectral changes with good accuracy .
-
The spectral shifts and new absorption bands that emerge upon oxidation reflect the altered electronic structure of the radical cation.
Theoretical Studies
Computational chemistry approaches, particularly DFT calculations, have been extensively applied to understand the electronic structure and properties of 3,6-Diphenyl-1,2-dithiin.
Molecular Geometry Calculations
DFT studies reveal key structural features of 3,6-Diphenyl-1,2-dithiin in its neutral and oxidized states:
-
The neutral molecule adopts a non-planar, twisted conformation of the dithiin ring.
-
The radical cation shows a moderately twisted structure of the 1,2-dithiin heterocycle .
-
Theoretical geometry optimizations have been validated through comparison with spectroscopic data.
Electronic Structure Calculations
Time-dependent DFT calculations have successfully reproduced the electronic transitions observed in UV-vis spectroscopy:
-
The calculated transitions match well with the experimental spectral changes observed during oxidation.
-
These calculations provide insights into the molecular orbitals involved in the oxidation process and subsequent electronic transitions .
-
The agreement between theoretical and experimental results validates the computational approach and strengthens the understanding of the compound's electronic properties.
Related Compounds and Derivatives
The chemistry of 3,6-Diphenyl-1,2-dithiin is part of the broader family of 1,2-dichalcogenins, which includes various substituted derivatives and analogues.
Other 1,2-Dithiin Derivatives
Various substituted 1,2-dithiins have been synthesized and studied, including:
-
3,6-Bis(hydroxymethyl)-1,2-dithiin and its acylated derivatives, which have been investigated for potential antiinfective properties .
-
3,6-Bis(acetyloxymethyl)-1,2-dithiin, 3,6-Bis(propionyloxymethyl)-1,2-dithiin, and 3,6-Bis(isobutyryloxymethyl)-1,2-dithiin, which showcase the versatility of functional group transformations in this system .
-
3,6-Bis(p-dimethylaminophenyl)-1,2-dithiin, which has been used as a mechanistic probe for the photoinduced behavior of the 1,2-dithiin system .
Selenated Analogues
Research has extended to selenium-containing analogues of the 1,2-dithiin system:
-
1,2-Diselenin compounds, which are prepared through methods similar to those used for dithiins.
-
2-Selenathiin derivatives, which contain both sulfur and selenium in the heterocyclic ring.
-
These variants offer opportunities for comparative studies of structure, reactivity, and electronic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume